molecular formula C25H22ClNO4S B2715958 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902298-86-6

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2715958
CAS No.: 902298-86-6
M. Wt: 467.96
InChI Key: ZYJQIEIKYOGYRY-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with a ketone group at position 2. Its structure includes:

  • R2: An ethoxy substituent at position 6, which may enhance solubility and metabolic stability.
  • R3: A 4-methylbenzenesulfonyl group at position 3, likely influencing steric bulk and hydrogen-bonding capacity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and halogenated groups play critical roles .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-31-20-9-12-23-22(14-20)25(28)24(32(29,30)21-10-7-17(2)8-11-21)16-27(23)15-18-5-4-6-19(26)13-18/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJQIEIKYOGYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the substituents. Common synthetic methods include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 3-Chlorobenzyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-6-ethoxy-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ethoxy and tosyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding quinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the quinoline family and features a complex structure characterized by:

  • Molecular Formula : C22H24ClN2O4S
  • Molecular Weight : 440.95 g/mol
  • CAS Number : 902298-86-6

The unique substituents on the quinoline core—specifically the 3-chlorobenzyl group, ethoxy group, and tosyl group—impart distinct chemical and physical properties that facilitate its diverse applications.

Chemistry

In synthetic organic chemistry, 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one serves as a valuable building block for synthesizing more complex organic molecules. Its structural characteristics allow for the exploration of novel synthetic pathways and reaction mechanisms.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that it may inhibit bacterial growth by disrupting essential cellular processes.
  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections through interference with viral replication mechanisms.
  • Anticancer Effects : It has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism involves:
    • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that promote cancer cell growth.
    • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancerous cells.

Medicine

The therapeutic potential of this compound is under investigation for several medical applications:

  • Cancer Treatment : Its ability to target specific kinases involved in cell survival pathways makes it a candidate for developing new anticancer therapies.
  • Cardiovascular Health : Some studies suggest that it may have beneficial effects on cardiovascular function by modulating vascular smooth muscle activity.

Industry

In industrial applications, the compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various formulations.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating strong activity.
Study BAntimicrobial EffectsShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study CMechanism of ActionIdentified modulation of apoptosis-related proteins in leukemia cell lines leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to disruption of essential cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural differences between the target compound and its analogues:

Compound Name/RN R1 (Position 1) R2 (Position 6) R3 (Position 3)
Target Compound 3-Chlorophenylmethyl Ethoxy 4-Methylbenzenesulfonyl
1-(4-Chlorobenzyl)-6-ethoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one 4-Chlorophenylmethyl Ethoxy 4-Isopropylbenzenesulfonyl
3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one 4-Methylbenzyl Diethylamino, Fluoro 3-Chlorobenzenesulfonyl
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone Phenyl, Chloro-substituent Methoxy (complex substituent) Acetyl (position 3)

Key Observations

R1 Modifications: The 3-chlorophenylmethyl group in the target compound contrasts with the 4-chlorophenylmethyl in RN 866844-86-2 . The 4-methylbenzyl group in RN 892759-89-6 introduces a non-halogenated aromatic system, which could reduce electronegativity but enhance hydrophobic interactions.

R2 Functional Groups: The ethoxy group in the target compound and RN 866844-86-2 is replaced by fluoro and diethylamino groups in RN 892759-89-6 . The fluoro substituent increases electronegativity and metabolic resistance, while the diethylamino group may introduce basicity, affecting solubility and membrane permeability.

R3 Sulfonyl Variations :

  • The 4-methylbenzenesulfonyl group in the target compound differs from the 4-isopropylbenzenesulfonyl in RN 866844-86-2 , where the bulkier isopropyl group could hinder rotational freedom and reduce binding pocket compatibility.
  • In RN 892759-89-6 , the sulfonyl group is attached to a 3-chlorophenyl ring, combining halogen and sulfonyl motifs for dual electronic effects.

Hypothetical Implications of Structural Differences

  • Solubility: The ethoxy group in the target compound may improve aqueous solubility compared to the fluoro and diethylamino groups in RN 892759-89-6 .
  • Lipophilicity: The 3-chlorophenylmethyl group likely increases logP compared to non-halogenated analogues, influencing membrane penetration and bioavailability.

Biological Activity

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various cell lines, and relevant case studies.

  • Molecular Formula : C22H24ClN2O4S
  • Molecular Weight : 440.95 g/mol
  • CAS Number : Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The compound's structure allows it to interact with various cellular targets, leading to:

  • Inhibition of Cell Proliferation : It has been shown to exert antiproliferative effects on several cancer cell lines, which may be linked to its interference with key signaling pathways.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)13.3
HeLa (Cervical)10.5
A549 (Lung)15.0
SW480 (Colon)12.0

Case Studies

  • Study on MCF-7 Cells : In a study focusing on breast cancer, the compound was tested against MCF-7 cells, showing an IC50 value of 13.3 µM, indicating moderate potency against this cell line. Morphological changes consistent with apoptosis were observed post-treatment, suggesting that the compound induces programmed cell death in these cells .
  • In Vivo Efficacy : A xenograft model involving human tumor cells demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .
  • Synergistic Effects : Research indicated that when combined with other chemotherapeutic agents, such as doxorubicin, the compound enhanced the overall antiproliferative effect, suggesting potential for use in combination therapies .

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